molecular formula C12H10N2O2 B14738886 2-(Hydroxyimino)-N-(naphthalen-2-yl)acetamide CAS No. 5580-64-3

2-(Hydroxyimino)-N-(naphthalen-2-yl)acetamide

Cat. No.: B14738886
CAS No.: 5580-64-3
M. Wt: 214.22 g/mol
InChI Key: ILGLRQPETIIUMV-UHFFFAOYSA-N
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Description

2-(Hydroxyimino)-N-(naphthalen-2-yl)acetamide is an organic compound that features a hydroxyimino group attached to an acetamide moiety, with a naphthalene ring as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-N-(naphthalen-2-yl)acetamide typically involves the reaction of naphthalene-2-carboxylic acid with hydroxylamine hydrochloride under basic conditions to form the hydroxyimino derivative. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-N-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hydroxyimino)-N-(naphthalen-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the naphthalene ring can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxyimino)-N-(naphthalen-2-yl)acetamide is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other naphthalene derivatives that lack this functional group .

Properties

CAS No.

5580-64-3

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-hydroxyimino-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C12H10N2O2/c15-12(8-13-16)14-11-6-5-9-3-1-2-4-10(9)7-11/h1-8,16H,(H,14,15)

InChI Key

ILGLRQPETIIUMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C=NO

Origin of Product

United States

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